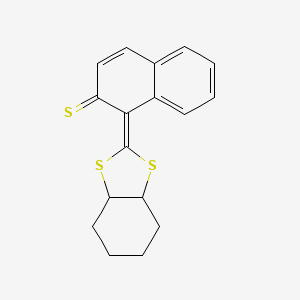
2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid is an organic compound with a unique structure that combines a heptadienol moiety with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid typically involves the reaction of 3,6-heptadien-3-ol with propanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols .
Scientific Research Applications
2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethylhepta-3,6-dien-3-ol;propanoic acid include:
- 3,7-Dimethylocta-2,6-dien-1-ol
- 2,2-Dimethylpropanoic acid
- 3,6-Heptadien-3-ol
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse applications in various fields .
Properties
CAS No. |
61666-14-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,2-dimethylhepta-3,6-dien-3-ol;propanoic acid |
InChI |
InChI=1S/C9H16O.C3H6O2/c1-5-6-7-8(10)9(2,3)4;1-2-3(4)5/h5,7,10H,1,6H2,2-4H3;2H2,1H3,(H,4,5) |
InChI Key |
NXWDSAUGLIIEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C)(C)C(=CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nitro-4-({4-[(propan-2-yl)oxy]phenyl}sulfanyl)benzene](/img/structure/B14562923.png)


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14562942.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14562955.png)

![3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine](/img/structure/B14562966.png)
![Benzene, [(2-ethoxypropyl)thio]-](/img/structure/B14562967.png)


![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)
